5-Ethylpyridin-3-amine

Übersicht

Beschreibung

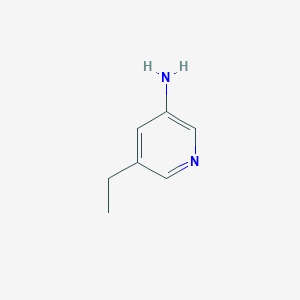

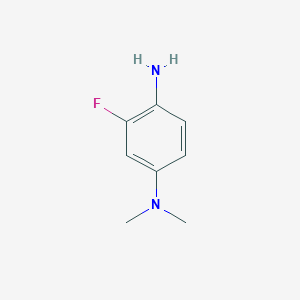

5-Ethylpyridin-3-amine (5-EPA) is an organic compound belonging to the pyridine family. It is an amine with a molecular formula of C7H11N. 5-EPA is a colorless liquid with a sweet odor and a boiling point of around 100°C. 5-EPA is used in various scientific applications, including drug development, biochemistry, and laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-EPA.

Wissenschaftliche Forschungsanwendungen

Biomedical Research

5-Ethylpyridin-3-amine: plays a significant role in the synthesis of biomedical compounds . It is used to create 1H-Pyrazolo[3,4-b]pyridines , which are structurally similar to purine bases like adenine and guanine. These compounds have been explored for their potential in treating various diseases due to their biological activity .

Pharmaceutical Industry

In the pharmaceutical sector, 5-Ethylpyridin-3-amine is a valuable precursor in the synthesis of diverse drugs. It contributes to the development of amine-based therapeutics , including receptor ligands, enzyme inhibitors, and anticancer agents. Its role in drug design is crucial due to its versatile chemical properties .

Material Science

This compound is also instrumental in materials science , particularly in the creation of polymers, catalysts, sensors, and functional materials . Its electronic, optical, and mechanical properties make it suitable for applications in organic electronics, photovoltaics, and biomaterials .

Agricultural Research

5-Ethylpyridin-3-amine: derivatives have shown promise as fungicides in agricultural research. They are designed to combat pesticide resistance and have been effective in controlling diseases like corn rust, showcasing the compound’s potential in enhancing crop protection .

Environmental Studies

In environmental studies, 5-Ethylpyridin-3-amine is part of research into amine-based CO2 capture processes . Its impact on the environment, particularly in atmospheric emissions, is studied to develop sustainable carbon capture solutions .

Industrial Applications

Lastly, 5-Ethylpyridin-3-amine finds applications in various industrial processes. It is used as a building block in chemical synthesis, where its reactivity and stability under different conditions are advantageous for manufacturing a wide range of chemical products .

Eigenschaften

IUPAC Name |

5-ethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-3-7(8)5-9-4-6/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORHXIQAVSSYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylpyridin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)

![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)